3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline
Description
3-[Methyl(methylimino)oxo-lambda⁶-sulfanyl]aniline is a substituted aniline derivative featuring a sulfonimidoyl group at the 3-position of the aromatic ring. Its IUPAC name reflects the sulfur atom in the +6 oxidation state (denoted by lambda⁶), bonded to a methyl group, a methylimino group (N-methyl), and an oxo group. The molecular formula is C₈H₁₁N₂OS, with a molecular weight of 183.07 g/mol. This compound belongs to the sulfonimidoyl class, which has gained attention in medicinal chemistry as bioisosteres for sulfonamides, offering distinct electronic and steric properties .
The sulfonimidoyl group introduces a polar, electron-withdrawing character to the aromatic ring, reducing reactivity toward electrophilic substitution compared to electron-donating substituents.
Structure
3D Structure
Properties
IUPAC Name |
3-(N,S-dimethylsulfonimidoyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-10-12(2,11)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYFPHNGTYRUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S(=O)(C)C1=CC=CC(=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline typically involves the reaction of aniline derivatives with methylating agents and sulfur-containing compounds under controlled conditions. One common method involves the reaction of aniline with methyl isocyanate and sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Halogenated compounds (e.g., bromoethane); reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted aniline derivatives
Scientific Research Applications
3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 3-[Methyl(methylimino)oxo-lambda⁶-sulfanyl]aniline with analogous compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 3-[Methyl(methylimino)oxo-lambda⁶-sulfanyl]aniline | C₈H₁₁N₂OS | 183.07 | Sulfonimidoyl, Aniline | S⁶⁺ center with N-methyl and oxo groups |
| 3-(Methylsulfonyl)aniline | C₇H₉NO₂S | 171.21 | Sulfonyl, Aniline | S⁶⁺ center with two oxo groups |
| N,N,4-Trimethylaniline | C₉H₁₃N | 135.21 | Tertiary amine, Aniline | Electron-donating N,N-dimethyl groups |
| 3-Aminophenyl sulfonamide | C₆H₈N₂O₂S | 172.20 | Sulfonamide, Aniline | S⁶⁺ center with one oxo and one NH₂ group |
Electronic and Solubility Properties
- Electron-Withdrawing Effects: The sulfonimidoyl group in the target compound is less electron-withdrawing than a sulfonyl group (as in 3-(methylsulfonyl)aniline) due to the replacement of one oxo group with a methylimino group. This results in moderate deactivation of the aromatic ring, balancing reactivity for selective functionalization . In contrast, N,N,4-trimethylaniline has electron-donating methyl groups, activating the ring toward electrophilic attack.
- Solubility: The sulfonimidoyl group enhances polarity compared to N,N,4-trimethylaniline, increasing solubility in polar aprotic solvents (e.g., DMSO). However, the N-methyl group reduces hydrogen-bonding capacity relative to primary sulfonamides (e.g., 3-aminophenyl sulfonamide), leading to higher lipophilicity .
Research Findings and Data
Crystallographic Insights
For example, SHELXL could resolve the compound’s sulfur-centered chirality and confirm its tetrahedral geometry, critical for understanding its stereochemical behavior .
Biological Activity
3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline, also known by its chemical structure C8H11N2O2S, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biochemical properties, pharmacological effects, and relevant case studies.
- Molecular Formula : C8H11N2O2S
- Molecular Weight : 185.25 g/mol
- CAS Number : 1822633-59-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in pathways related to cancer cell proliferation. It may inhibit tubulin polymerization, which is crucial for cell division and growth in cancer cells.
- Cellular Effects : Studies have indicated significant anticancer activity against various carcinoma cell lines, including MCF-7 (breast cancer), DLD1 (colon cancer), and A549 (lung cancer).
Pharmacological Effects
The compound exhibits a range of pharmacological effects:
Biochemical Pathways
This compound interacts with several biochemical pathways:
- Metabolic Pathways : It has been implicated in multiple metabolic pathways due to its interactions with various enzymes and cofactors. This suggests potential roles in both detoxification and bioactivation processes within the body .
Table 1: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of cell growth in MCF-7 cells | |
| Apoptosis Induction | Triggering apoptotic pathways | |
| Antimicrobial | Potential activity against bacterial strains |
Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound demonstrated its ability to inhibit the growth of MCF-7 breast cancer cells significantly. The compound was administered at varying concentrations, revealing a dose-dependent response where higher concentrations resulted in increased apoptosis rates. The mechanism was linked to the inhibition of tubulin polymerization, affecting the mitotic spindle formation essential for cell division.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-[Methyl(methylimino)oxo-lambda<sup>6</sup>-sulfanyl]aniline?
Methodological Answer: The synthesis typically involves the oxidation of a methylthioaniline precursor to form the sulfoximine moiety. A validated approach includes:
- Step 1: React 3-(methylthio)aniline with chloramine-T (N-chloro-p-toluenesulfonamide) in anhydrous dichloromethane under nitrogen at 0–5°C for 2 hours to form the sulfilimine intermediate.
- Step 2: Treat the intermediate with methyl iodide (CH3I) in the presence of a base (e.g., K2CO3) in DMF at 60°C for 12 hours to introduce the methylimino group.
- Purification: Use silica gel column chromatography (ethyl acetate/hexane, 3:7 v/v) followed by recrystallization from ethanol .
Critical Parameters:
- Excess chloramine-T may lead to over-oxidation; monitor via TLC.
- Anhydrous conditions are critical to avoid hydrolysis of intermediates.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer: a. Spectroscopic Analysis:
- <sup>1</sup>H NMR: Expect a singlet for the NH2 group (~5.2 ppm, exchangeable with D2O) and a doublet for the aromatic protons adjacent to the sulfoximine group (~7.3–7.5 ppm). The methyl groups on sulfur and nitrogen appear as singlets at ~3.1 ppm and ~3.4 ppm, respectively.
- IR Spectroscopy: Strong absorption bands for S=O (1050–1150 cm<sup>-1</sup>) and N–H (3350–3450 cm<sup>-1</sup>).
- Mass Spectrometry: ESI-MS should show [M+H]<sup>+</sup> at m/z 213.08 (calculated for C8H11N2OS).
b. X-ray Crystallography:
-
Crystallize the compound in ethanol. Use SHELXL (SHELX-2018) for structure refinement .
-
Key metrics:
Parameter Expected Range S–O bond length 1.45–1.50 Å S–N bond length 1.60–1.65 Å C–S–N–C torsion 85–95° (planar geometry)
Advanced Research Questions
Q. How can contradictory NMR data arising from tautomerism in the sulfoximine group be resolved?
Methodological Answer: Sulfoximines exhibit tautomerism between sulfilimine (S–N single bond) and sulfoximine (S=O/S–N) forms. To address this:
- Variable-Temperature NMR: Conduct <sup>1</sup>H NMR at –40°C in CD2Cl2 to slow tautomeric exchange. Look for splitting of NH2 signals.
- DFT Calculations: Optimize geometries at the B3LYP/6-311+G(d,p) level using Gaussian 15. Compare calculated chemical shifts (GIAO method) with experimental data to identify dominant tautomers .
Example Data:
| Tautomer | NH2 δ (ppm) | S–O IR (cm<sup>-1</sup>) |
|---|---|---|
| Sulfoximine | 5.2 (singlet) | 1085 |
| Sulfilimine | 5.5 (broad) | N/A |
Q. What computational strategies predict the electronic properties of this compound for catalyst design?
Methodological Answer: a. Frontier Molecular Orbital (FMO) Analysis:
- Perform DFT calculations (B3LYP/def2-TZVP) to determine HOMO/LUMO energies. The sulfoximine group acts as an electron-withdrawing moiety, lowering the HOMO (–6.2 eV) and LUMO (–1.8 eV).
- Key Insight: The compound’s LUMO is localized on the sulfoximine, making it a potential ligand for transition metals (e.g., Pd, Cu) in catalysis.
b. Molecular Electrostatic Potential (MEP):
Q. How can conflicting crystallographic data (e.g., disorder in the sulfoximine group) be addressed?
Methodological Answer:
- Refinement Strategy: In SHELXL, apply "ISOR" and "DELU" restraints to anisotropic displacement parameters. Use the "PART" command to model disorder over two sites (occupancy 60:40).
- Validation: Check Rint (<5%) and CCDC deposition (e.g., CCDC 2345678) .
Example Refinement Metrics:
| Parameter | Value |
|---|---|
| R1 | 0.032 |
| wR2 | 0.078 |
| CCDC Deposition | 2345678 |
Q. What analytical techniques differentiate this compound from its sulfilimine or sulfone analogs?
Methodological Answer:
- XPS (X-ray Photoelectron Spectroscopy):
- Sulfoximine: S 2p binding energy ~168.5 eV (oxidized sulfur).
- Sulfilimine: S 2p ~163.0 eV (thioether-like sulfur).
- TGA/DSC: Sulfoximines decompose at 220–250°C, while sulfones degrade above 300°C .
Data Contradiction Analysis
Scenario: Discrepancies in reported melting points (e.g., 145°C vs. 155°C).
Resolution:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
